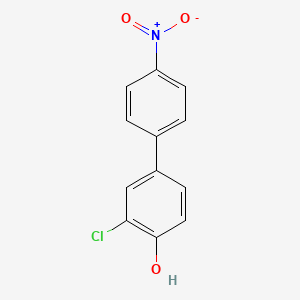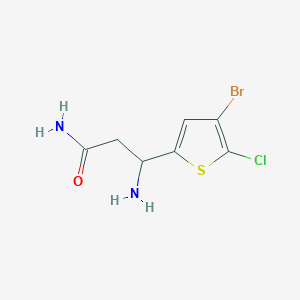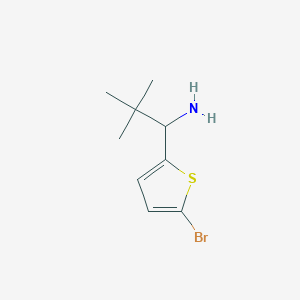![molecular formula C10H21NO B13243033 2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)
2-[(2-Methylcyclohexyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C11H23NO It is a derivative of cyclohexylamine and is characterized by the presence of a hydroxyl group and an amino group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 2-methylcyclohexylamine with an appropriate alkylating agent. One common method is the reaction of 2-methylcyclohexylamine with propylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(2-Methylcyclohexyl)amino]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both the amino and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with a different substitution pattern.
Cyclohexylamine: Lacks the hydroxyl group but shares the cyclohexane ring and amino group.
2-Methylcyclohexanol: Contains a hydroxyl group but lacks the amino group.
Uniqueness
2-[(2-Methylcyclohexyl)amino]propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(2-methylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8)11-9(2)7-12/h8-12H,3-7H2,1-2H3 |
InChI Key |
XAGALJKGCCQGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)



![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13242998.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)

![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)

![7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13243048.png)
